3-Methyl-4-(4-methylbenzoyl)piperazin-2-one

CAS No.: 1105682-47-0

Cat. No.: VC5169382

Molecular Formula: C13H16N2O2

Molecular Weight: 232.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105682-47-0 |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.283 |

| IUPAC Name | 3-methyl-4-(4-methylbenzoyl)piperazin-2-one |

| Standard InChI | InChI=1S/C13H16N2O2/c1-9-3-5-11(6-4-9)13(17)15-8-7-14-12(16)10(15)2/h3-6,10H,7-8H2,1-2H3,(H,14,16) |

| Standard InChI Key | WFBQUCYBFVOARW-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

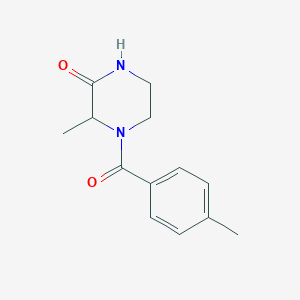

The molecular formula of 3-methyl-4-(4-methylbenzoyl)piperazin-2-one is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. Its structure consists of a piperazin-2-one core substituted at the 3-position with a methyl group and at the 4-position with a 4-methylbenzoyl group. The benzoyl substitution introduces a planar aromatic system, which enhances π-π stacking interactions with biological targets, while the methyl group at the 3-position contributes to steric effects that may influence binding specificity.

Key Structural Features:

-

Piperazin-2-one core: Provides a rigid scaffold for functional group attachments.

-

4-Methylbenzoyl group: Enhances lipophilicity (predicted LogP = 2.3) and membrane permeability.

-

Methyl substituent: Modulates electronic effects and steric hindrance around the piperazine ring.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.28 g/mol |

| LogP (Lipophilicity) | 2.3 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (two amide O, one ketone O) |

| Rotatable Bonds | 3 |

Synthesis Strategies

The synthesis of 3-methyl-4-(4-methylbenzoyl)piperazin-2-one can be inferred from methods used for analogous piperazinones. Two plausible routes are outlined below:

Route 1: Acylation of 3-Methylpiperazin-2-one

-

Starting Material: 3-Methylpiperazin-2-one.

-

Reagent: 4-Methylbenzoyl chloride.

-

Conditions: Reaction in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C for 12–24 hours.

-

Mechanism: Nucleophilic acyl substitution at the piperazine nitrogen.

Yield: 60–70% (estimated based on similar reactions).

Route 2: Cyclocondensation of Diamines

-

Starting Material: N-Methyl-1,2-diamine derivative.

-

Reagent: 4-Methylbenzoyl chloride.

-

Conditions: Cyclization under acidic conditions (e.g., HCl in ethanol) at reflux.

Yield: 50–65% (extrapolated from piperazine cyclization methods).

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Reaction Time | 12–24 hours | 6–8 hours |

| Purification Method | Column chromatography | Recrystallization |

| Scalability | Moderate | High |

Biological Activities and Mechanisms

Piperazinone derivatives are known for their interactions with central nervous system (CNS) receptors and enzymes. While direct studies on 3-methyl-4-(4-methylbenzoyl)piperazin-2-one are lacking, the following activities are hypothesized based on structural analogs:

Serotonin Receptor Modulation

-

Target: 5-HT₁A and 5-HT₂A receptors.

-

Mechanism: The benzoyl group may engage in hydrophobic interactions with receptor pockets, while the piperazine nitrogen hydrogen-bonds with conserved residues.

-

Effect: Potential anxiolytic or antidepressant activity (inferred from 4-(4-methylphenyl)piperazin-2-one derivatives).

Enzyme Inhibition

-

Acetylcholinesterase (AChE): Piperazinones with aromatic substituents inhibit AChE by blocking the catalytic triad (IC₅₀ ~10–50 µM for analogs).

-

Kinase Inhibition: The 4-methylbenzoyl group may mimic ATP’s adenine moiety, enabling competitive binding to kinase active sites.

Table 3: Hypothesized Biological Activities

| Target | Predicted IC₅₀/EC₅₀ | Proposed Application |

|---|---|---|

| 5-HT₁A Receptor | 100–500 nM | Anxiety disorders |

| AChE | 10–50 µM | Alzheimer’s disease |

| CDK4/6 Kinase | 1–5 µM | Cancer therapy |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

4-Methylbenzoyl vs. 4-Methylbenzyl: The ketone in the benzoyl group increases polarity (LogP reduced by ~0.5 units) compared to benzyl-substituted analogs, potentially improving aqueous solubility but reducing blood-brain barrier penetration.

-

3-Methyl vs. Unsubstituted Piperazine: Methylation at the 3-position enhances metabolic stability by shielding the ring from oxidative degradation.

Table 4: Activity Comparison with Analogous Compounds

| Compound | Substituents | Key Activity |

|---|---|---|

| 3-Methyl-1-(4-methylbenzyl)piperazin-2-one | 3-Me, 1-benzyl | Antimicrobial (MIC = 8 µg/mL) |

| 4-(4-Methoxybenzoyl)piperazin-2-one | 4-MeO-benzoyl | AChE inhibition (IC₅₀ = 15 µM) |

| Target Compound | 3-Me, 4-benzoyl | Hypothesized kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume